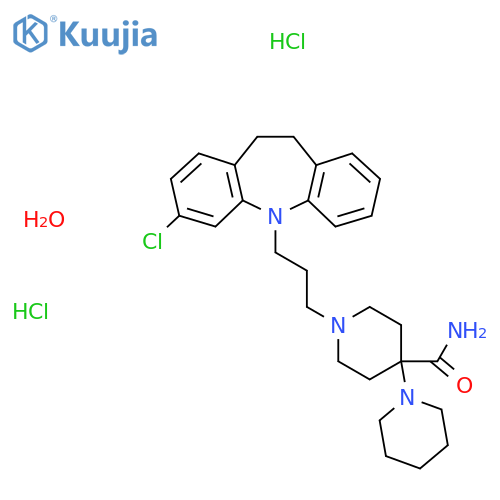Cas no 60789-62-0 (Clocapramine dihydrochloride monohydrate)

60789-62-0 structure
商品名:Clocapramine dihydrochloride monohydrate
CAS番号:60789-62-0
MF:C28H41Cl3N4O2
メガワット:572.009744405746
CID:4655784
Clocapramine dihydrochloride monohydrate 化学的及び物理的性質
名前と識別子
-
- Clocapramine dihydrochloride monohydrate
- 9NLU6H3LRD
- Clocapramine hydrochloride hydrate
- Clofekton (TN)
- Clocapramine hydrochloride hydrate (JP17)
- D02371
- Q27272790
- Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate)
- 3-Chlorocarpipramine hydrochloride hydrate
-
- インチ: 1S/C28H37ClN4O.2ClH.H2O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H;1H2
- ほほえんだ: ClC1C=CC2CCC3C=CC=CC=3N(C=2C=1)CCCN1CCC(C(N)=O)(CC1)N1CCCCC1.Cl.Cl.O
計算された属性
- せいみつぶんしりょう: 570.22951g/mol
- どういたいしつりょう: 570.22951g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 37
- 回転可能化学結合数: 6
- 複雑さ: 675
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.8
- ぶんしりょう: 572g/mol
Clocapramine dihydrochloride monohydrate セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Clocapramine dihydrochloride monohydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC12304-250 mg |
Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) |
60789-62-0 | >98% | 250mg |
$3800.0 | 2022-02-28 | |
| DC Chemicals | DC12304-1 g |
Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) |
60789-62-0 | >98% | 1g |
$7600.0 | 2022-02-28 | |
| Biosynth | KCA78962-50 mg |
Clocapramine hydrochloride |
60789-62-0 | 50mg |
$4,914.00 | 2023-01-04 | ||
| Biosynth | KCA78962-25 mg |
Clocapramine hydrochloride |
60789-62-0 | 25mg |
$3,071.25 | 2023-01-04 | ||
| DC Chemicals | DC12304-1g |
Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) |
60789-62-0 | >98% | 1g |
$7600.0 | 2023-09-15 | |
| DC Chemicals | DC12304-100 mg |
Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) |
60789-62-0 | >98% | 100mg |
$1900.0 | 2022-02-28 | |
| Biosynth | KCA78962-10 mg |
Clocapramine hydrochloride |
60789-62-0 | 10mg |
$1,638.00 | 2023-01-04 | ||
| Biosynth | KCA78962-1 mg |
Clocapramine hydrochloride |
60789-62-0 | 1mg |
$315.00 | 2023-01-04 | ||
| DC Chemicals | DC12304-100mg |
Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) |
60789-62-0 | >98% | 100mg |
$1900.0 | 2023-09-15 | |
| DC Chemicals | DC12304-250mg |
Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) |
60789-62-0 | >98% | 250mg |
$3800.0 | 2023-09-15 |
Clocapramine dihydrochloride monohydrate 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
60789-62-0 (Clocapramine dihydrochloride monohydrate) 関連製品
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量